N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide
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Overview
Description
N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple stepsThe phenyl group is then attached through a carbonylation reaction, and finally, the amide linkage is formed through a coupling reaction with prop-2-enamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can yield an alcohol .
Scientific Research Applications
N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups can form hydrogen bonds with enzymes, affecting their activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and amides with phenyl groups. Examples include:
- N-[[4-[(2R,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide
- N-[[4-[(2R,4R)-4-Hydroxy-2-(ethoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide .
Uniqueness
N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can enhance its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-[[4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-3-16(21)18-9-12-4-6-13(7-5-12)17(22)19-10-15(20)8-14(19)11-23-2/h3-7,14-15,20H,1,8-11H2,2H3,(H,18,21)/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJHWRSYVYHEFU-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@H](CN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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